molecular formula C14H15Cl2N3OS B1650504 4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185094-86-3

4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B1650504
CAS RN: 1185094-86-3
M. Wt: 344.3
InChI Key: KQLKZBQBRVMNRU-UHFFFAOYSA-N
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Description

“4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a chemical compound . It is a white solid that melts near room temperature . This compound is an isothiazolinone, a class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .


Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the bromination of compound (2) with copper bromide (II) . This is followed by the reaction between the lithium salt obtained in the first sub-step and carbon dioxide gas . The trihalogenoacetyl halide is preferably used in an amount of 1 to 3 equivalents, more preferably 2 equivalents on the basis of 1 mole of the compound (6) .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The X-ray crystal analysis afforded an obvious binding mode that 5-methyl-4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine and 6-chloronaphthalene respectively bound to S4 and S1 subsites .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination, lithiation, and reaction with carbon dioxide gas . The trihalogenoacetyl halide is used in the reaction .


Physical And Chemical Properties Analysis

This compound is a white solid that melts near room temperature . Its molecular formula is C14H15Cl2N3OS , and its molecular weight is 234.7 .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available resources, it is known that isothiazolinones, the class of compounds to which it belongs, have an active sulfur moiety that can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .

Future Directions

The compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors . This suggests potential future directions in the development of new antithrombotic drugs and FXa inhibitors.

properties

IUPAC Name

4-chloro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS.ClH/c1-18-7-6-11-12(8-18)20-14(16-11)17-13(19)9-2-4-10(15)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLKZBQBRVMNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185094-86-3
Record name Benzamide, 4-chloro-N-(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185094-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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4-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

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